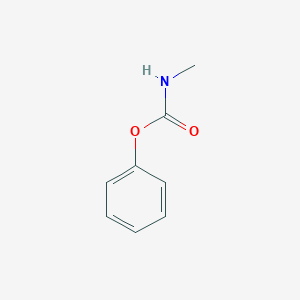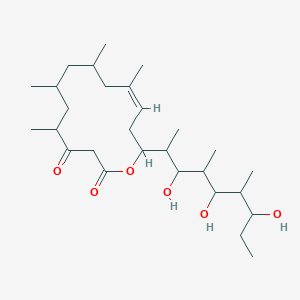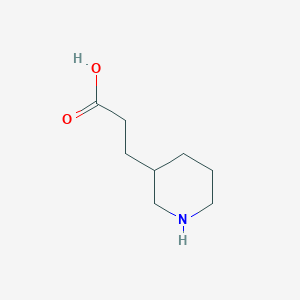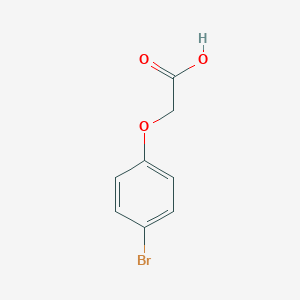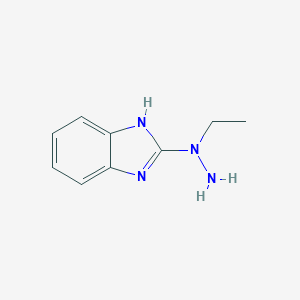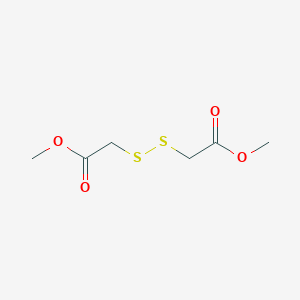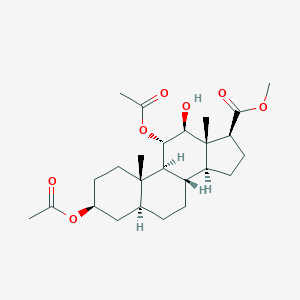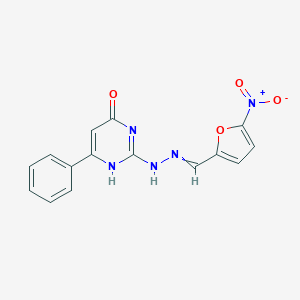
5-Nitro-2-furaldehyde 4-hydroxy-6-phenyl-2-pyrimidinylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2-furaldehyde 4-hydroxy-6-phenyl-2-pyrimidinylhydrazone is a chemical compound with the molecular formula C15H11N5O4 . It contains a total of 37 bonds, including 26 non-H bonds, 17 multiple bonds, 5 rotatable bonds, 6 double bonds, and 11 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, 1 guanidine derivative, 1 secondary amine (aliphatic), 1 nitro group (aromatic), and 1 hydrazone .
Molecular Structure Analysis
The molecular structure of 5-Nitro-2-furaldehyde 4-hydroxy-6-phenyl-2-pyrimidinylhydrazone is complex, with a total of 37 bonds, including 26 non-H bonds, 17 multiple bonds, 5 rotatable bonds, 6 double bonds, and 11 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, 1 guanidine derivative, 1 secondary amine (aliphatic), 1 nitro group (aromatic), and 1 hydrazone .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Nitro-2-furaldehyde 4-hydroxy-6-phenyl-2-pyrimidinylhydrazone include a molecular weight of 325.27900 . The density, boiling point, melting point, and flash point are not available .Safety And Hazards
The safety data sheet for 5-Nitro-2-furaldehyde indicates that it is a flammable solid . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this compound . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
Propriétés
IUPAC Name |
2-[2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O4/c21-13-8-12(10-4-2-1-3-5-10)17-15(18-13)19-16-9-11-6-7-14(24-11)20(22)23/h1-9H,(H2,17,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWBKZYVFGTOEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NN=CC3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348052 |
Source


|
| Record name | CTK4E0269 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-furaldehyde 4-hydroxy-6-phenyl-2-pyrimidinylhydrazone | |
CAS RN |
1899-63-4 |
Source


|
| Record name | CTK4E0269 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


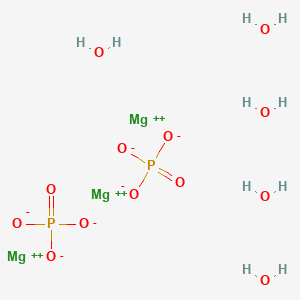
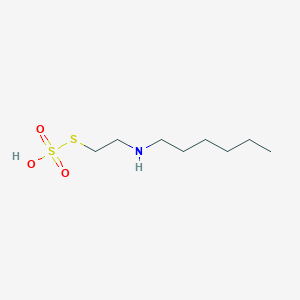
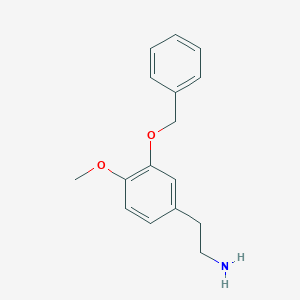

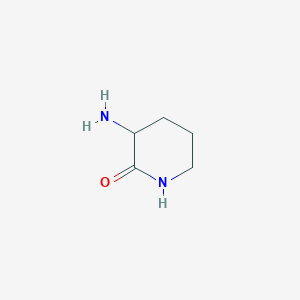
![3-[(Diethylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B154933.png)
